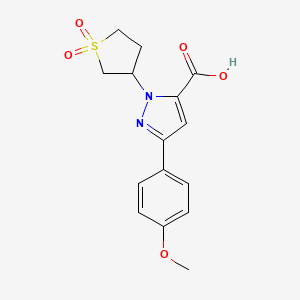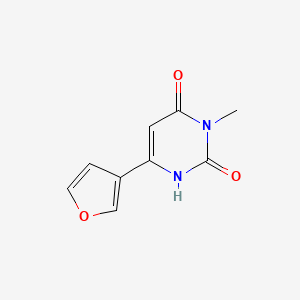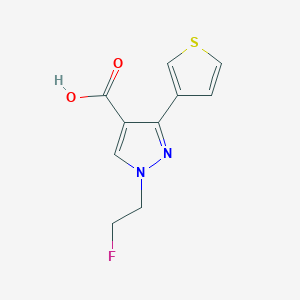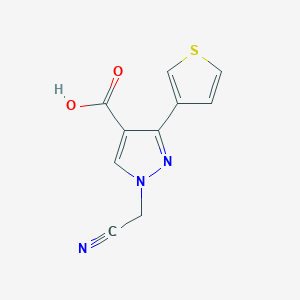
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide
説明
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide, also known as EPC, is an organic compound with a wide range of applications in the scientific research community. It is a colorless solid with a molecular weight of 249.3 g/mol. EPC is a versatile molecule that has been used in various fields, including organic synthesis, biochemistry, and pharmacology.
科学的研究の応用
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, this compound is used as an intermediate for the synthesis of various compounds, such as pyridine derivatives and heterocyclic compounds. In biochemistry, this compound has been used to study the effects of various drugs on enzyme activity and protein structure. In pharmacology, this compound has been used to study the effects of drugs on the nervous system and to investigate the pharmacokinetics and pharmacodynamics of various drugs.
作用機序
The mechanism of action of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as tyrosine kinase and cyclooxygenase enzymes, which are involved in the regulation of various cellular processes. In addition, this compound has been shown to interact with certain receptors, such as muscarinic, serotonin, and dopamine receptors, which may be involved in the regulation of neurotransmitter release and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase enzymes, which are involved in the regulation of various cellular processes. In addition, this compound has been shown to interact with certain receptors, such as muscarinic, serotonin, and dopamine receptors, which may be involved in the regulation of neurotransmitter release and other physiological processes. Furthermore, this compound has been shown to have antioxidant and anti-inflammatory effects in animal models.
実験室実験の利点と制限
The use of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize and is readily available in the laboratory. Second, this compound is relatively stable and can be stored for extended periods of time without significant degradation. Third, this compound is relatively non-toxic and has been shown to be safe for use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not water-soluble and must be dissolved in an organic solvent before use. In addition, this compound is not very soluble in organic solvents, which can limit its usefulness in certain applications.
将来の方向性
The potential applications of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide are vast and there are numerous future directions for research. For example, this compound could be used to study the effects of various drugs on the nervous system. In addition, this compound could be used to investigate the pharmacokinetics and pharmacodynamics of various drugs. Furthermore, this compound could be used to study the effects of certain drugs on enzyme activity and protein structure. Finally, this compound could be used to investigate the antioxidant and anti-inflammatory effects of various drugs.
特性
IUPAC Name |
1-ethyl-3-pyridin-4-ylpyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-16-7-9(11(12)13)10(15-16)8-3-5-14-6-4-8/h3-7H,2H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUAESDKMIPBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)



![6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine](/img/structure/B1482603.png)
![3-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482604.png)



